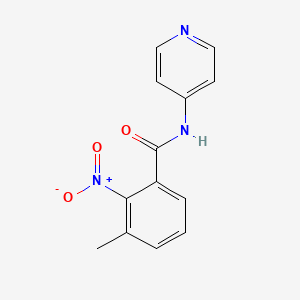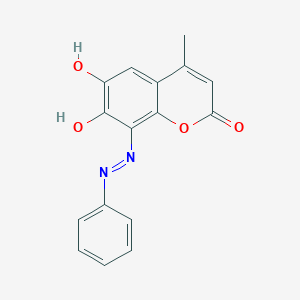
4-(3-Methyl-3-phenylcyclobutyl)-1,3-thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Methyl-3-phenylcyclobutyl)-1,3-thiazol-2-amine is a compound that belongs to the class of thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. Thiazoles are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals .
Métodos De Preparación
The synthesis of 4-(3-Methyl-3-phenylcyclobutyl)-1,3-thiazol-2-amine typically involves the condensation of 3-methyl-3-phenylcyclobutanone with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
4-(3-Methyl-3-phenylcyclobutyl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives using reducing agents such as lithium aluminum hydride.
Aplicaciones Científicas De Investigación
4-(3-Methyl-3-phenylcyclobutyl)-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: It is investigated for its pharmacological properties, including its ability to inhibit certain enzymes and receptors.
Industry: The compound is used in the development of corrosion inhibitors and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-(3-Methyl-3-phenylcyclobutyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s biological effects .
Comparación Con Compuestos Similares
Similar compounds to 4-(3-Methyl-3-phenylcyclobutyl)-1,3-thiazol-2-amine include other thiazole derivatives such as:
- 4-(3-Methyl-3-phenylcyclobutyl)-1,3-thiazol-2-yl)-3-(p-tolyl)thiourea
- 2-(2-benzylidenehydrazinyl)-4-(3-methyl-3-phenylcyclobutyl)thiazole These compounds share similar structural features but may differ in their biological activities and chemical reactivity. The unique combination of the cyclobutyl and thiazole rings in this compound contributes to its distinct properties and potential applications .
Propiedades
Número CAS |
283604-98-8 |
|---|---|
Fórmula molecular |
C14H16N2S |
Peso molecular |
244.36 g/mol |
Nombre IUPAC |
4-(3-methyl-3-phenylcyclobutyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C14H16N2S/c1-14(11-5-3-2-4-6-11)7-10(8-14)12-9-17-13(15)16-12/h2-6,9-10H,7-8H2,1H3,(H2,15,16) |
Clave InChI |
USCXZRDXDMMCPJ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(C1)C2=CSC(=N2)N)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~1~-[(3-Methylphenyl)methyl]-N~2~-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B12573635.png)



![N-[(4-Chlorophenyl)methyl]-2-hydroxy-5-nitrobenzamide](/img/structure/B12573657.png)









